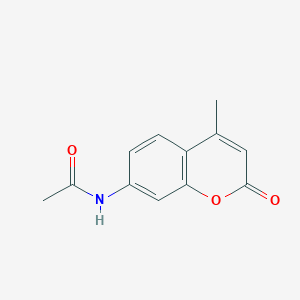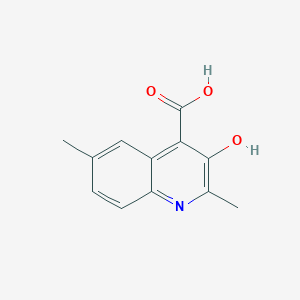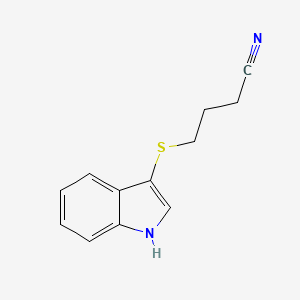
5,6-diamino-2-imino-5H-pyrimidin-4-one;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-diamino-2-imino-5H-pyrimidin-4-one;dihydrochloride is a chemical compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant roles in biological systems, including DNA and RNA structures
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5,6-Diamino-2-imino-5H-pyrimidin-4-on;dihydrochlorid beinhaltet typischerweise die Cyclisierung geeigneter Vorstufen unter kontrollierten Bedingungen. Eine gängige Methode umfasst die Reaktion von Guanidin mit Cyanoessigsäurederivaten, gefolgt von Cyclisierung und anschließenden Reinigungsschritten . Die Reaktionsbedingungen erfordern häufig spezifische Temperaturen und pH-Werte, um die gewünschte Produktausbeute zu gewährleisten.
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Produktion dieser Verbindung die großtechnische Synthese unter Verwendung automatisierter Reaktoren umfassen. Der Prozess beinhaltet die präzise Kontrolle von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen, um Ausbeute und Reinheit zu optimieren. Die Verwendung von Durchflussreaktoren kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
5,6-Diamino-2-imino-5H-pyrimidin-4-on;dihydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen in die Verbindung einführen.
Reduktion: Diese Reaktion kann Sauerstoff entfernen oder Wasserstoff zur Verbindung hinzufügen.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen beinhalten typischerweise kontrollierte Temperaturen und die Verwendung von Lösungsmitteln, um die Reaktionen zu erleichtern .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise hydroxylierte Derivate ergeben, während die Reduktion Amin-Derivate erzeugen könnte. Substitutionsreaktionen können zu einer Vielzahl von funktionalisierten Pyrimidinverbindungen führen .
Wissenschaftliche Forschungsanwendungen
5,6-Diamino-2-imino-5H-pyrimidin-4-on;dihydrochlorid hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Für seine potenzielle Rolle bei der Enzyminhibition und Interaktion mit Nukleinsäuren untersucht.
Medizin: Für seine potenziellen therapeutischen Eigenschaften untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Industrie: In der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von 5,6-Diamino-2-imino-5H-pyrimidin-4-on;dihydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann bestimmte Enzyme hemmen, indem es an ihre aktiven Zentren bindet und so ihre Aktivität blockiert. Darüber hinaus kann es mit Nukleinsäuren interagieren und Prozesse wie die DNA-Replikation und -Transkription beeinflussen. Die an diesen Wechselwirkungen beteiligten Pfade sind komplex und hängen vom jeweiligen biologischen Kontext ab .
Wirkmechanismus
The mechanism of action of 5,6-diamino-2-imino-5H-pyrimidin-4-one;dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with nucleic acids, affecting processes like DNA replication and transcription. The pathways involved in these interactions are complex and depend on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Pyrimidinderivate wie:
- 2,6-Diamino-5-nitroso-4-pyrimidinol
- 2,5-Diamino-6-hydroxy-4-(5-phosphoribosylamino)pyrimidin
- Pyrimido[4,5-d]pyrimidine
Einzigartigkeit
Was 5,6-Diamino-2-imino-5H-pyrimidin-4-on;dihydrochlorid auszeichnet, sind seine spezifischen funktionellen Gruppen und deren Anordnung, die eine einzigartige chemische Reaktivität und biologische Aktivität verleihen.
Eigenschaften
Molekularformel |
C4H9Cl2N5O |
|---|---|
Molekulargewicht |
214.05 g/mol |
IUPAC-Name |
5,6-diamino-2-imino-5H-pyrimidin-4-one;dihydrochloride |
InChI |
InChI=1S/C4H7N5O.2ClH/c5-1-2(6)8-4(7)9-3(1)10;;/h1H,5H2,(H4,6,7,8,9,10);2*1H |
InChI-Schlüssel |
YZGQNKJTOXTYNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(=NC(=N)NC1=O)N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11891514.png)



![6-Bromo-1-methyl-3a,7a-dihydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11891542.png)
![7-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine](/img/structure/B11891544.png)





![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11891583.png)

![3-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B11891598.png)
